
Inhibidor de calpaína I
Descripción general
Descripción
El acetil-leucyl-leucyl-norleucinal es un tripéptido compuesto por residuos de N-acetil-leucyl, leucyl y norleucinal unidos en secuencia . Este compuesto es conocido por su función como inhibidor de la cisteína proteasa, que restringe la acción de las cisteína proteasas . Tiene aplicaciones significativas en la investigación bioquímica y el desarrollo de fármacos.
Aplicaciones Científicas De Investigación
Oncology
MG-101 has shown promise in cancer research, particularly in inducing apoptosis and inhibiting tumor growth. Its application has been explored in various cancer types, including:
- Colon Cancer : Studies indicate that MG-101 can induce apoptosis in colon cancer cells, making it a potential candidate for therapeutic development against this malignancy .
Study | Cancer Type | Findings |
---|---|---|
Study A | Colon Cancer | Induced apoptosis and inhibited tumor growth. |
Study B | Breast Cancer | Showed reduced tumor size in preclinical models. |
Virology
Recent investigations have identified MG-101 as a potential inhibitor of certain viral infections, including those caused by RNA viruses. Notably, it has been evaluated for its effectiveness against SARS-CoV-2:
- Inhibition of Cathepsin L Activity : Research indicates that MG-101 can significantly inhibit cathepsin L activity, which is critical for the activation of the SARS-CoV-2 spike protein. This inhibition could potentially reduce viral entry into host cells .
Research Focus | Viral Target | Result |
---|---|---|
Cathepsin L Inhibition | SARS-CoV-2 | Significant reduction in viral infection rates. |
Case Study 1: MG-101 in Colon Cancer
A preclinical study examined the effects of MG-101 on colon cancer cell lines. The results demonstrated that treatment with MG-101 led to:
- Increased apoptosis rates.
- Decreased cell proliferation.
- Inhibition of tumor growth in xenograft models.
Case Study 2: MG-101 as a Viral Inhibitor
In a study focusing on COVID-19, researchers utilized MG-101 to assess its impact on cathepsin L activity:
Mecanismo De Acción
El acetil-leucyl-leucyl-norleucinal ejerce sus efectos inhibiendo las cisteína proteasas, enzimas que desempeñan un papel crucial en la degradación de las proteínas. El compuesto se une al sitio activo de la proteasa, evitando el acceso del sustrato y la posterior proteólisis. Esta inhibición puede modular varios procesos celulares, incluida la apoptosis y la inflamación .
Análisis Bioquímico
Biochemical Properties
Calpain inhibitor I interacts with enzymes such as calpain I and II, cathepsin B, and cathepsin L . It inhibits the degradation of IκBα and IκBβ by the ubiquitin-proteasome complex, which blocks the activation of NFκB and the production of TNF and IL-1β . This suggests a potential therapeutic effect for inflammatory diseases .
Cellular Effects
Calpain inhibitor I has been shown to have effects on various types of cells and cellular processes. For instance, it can inhibit nitric oxide production by activated macrophages by interfering with the transcription of the inducible nitric oxide synthase gene . It also reduces the atherosclerotic lesion and CD68 expression without affecting the lipid profiles in serum .
Molecular Mechanism
Calpain inhibitor I exerts its effects at the molecular level through several mechanisms. It binds to the active site of calpain, inhibiting its activation . This inhibition prevents calpain-mediated apoptosis in degenerating neurons, which is crucial in the pathophysiology of neurodegeneration .
Temporal Effects in Laboratory Settings
The effects of Calpain inhibitor I change over time in laboratory settings. For instance, μ-calpain begins to increase 20 minutes after ischemia and peaks one day after ischemia
Dosage Effects in Animal Models
The effects of Calpain inhibitor I vary with different dosages in animal models. For example, chronic intranasal administration of the calpain inhibitor to Mn-treated rats contributed to a significant decrease in the severity of gait disorders
Metabolic Pathways
Calpain inhibitor I is involved in several metabolic pathways. It interacts with enzymes such as calpain and cathepsin, which play a role in the physiology of neurodegenerative disease
Transport and Distribution
It is known that calpain inhibitors should be cell-permeable to have higher specificity , suggesting that Calpain inhibitor I may be transported across cell membranes
Subcellular Localization
It is known that calpain, the target of Calpain inhibitor I, is present in the cytosol and is widely expressed in human cells
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El acetil-leucyl-leucyl-norleucinal se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .
Métodos de producción industrial
En un entorno industrial, la producción de acetil-leucyl-leucyl-norleucinal puede implicar SPPS a gran escala o síntesis en fase de solución. La elección del método depende del rendimiento y la pureza deseados del producto final. La producción industrial también requiere medidas estrictas de control de calidad para garantizar la consistencia y la eficacia del compuesto .
Análisis de las reacciones químicas
Tipos de reacciones
El acetil-leucyl-leucyl-norleucinal experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo aldehído en norleucinal se puede oxidar a un ácido carboxílico.
Reducción: El grupo aldehído se puede reducir a un alcohol primario.
Sustitución: Los enlaces peptídicos pueden sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con los enlaces peptídicos en condiciones suaves.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos.
Reducción: Formación de alcoholes primarios.
Sustitución: Formación de péptidos modificados con nuevos grupos funcionales.
Aplicaciones en la investigación científica
El acetil-leucyl-leucyl-norleucinal tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los péptidos.
Biología: Se emplea en el estudio de la inhibición de la proteasa y las vías de degradación de las proteínas.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades que implican desregulación de la proteasa, como el cáncer y los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de inhibidores de la proteasa para aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Types of Reactions
Acetylleucyl-leucyl-norleucinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the peptide bonds under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of modified peptides with new functional groups.
Comparación Con Compuestos Similares
Compuestos similares
- Acetil-leucyl-leucyl-norleucina-aldehído
- N-acetil-leucylleucylnorleucinal
- Inhibidor de la calpaína I
Singularidad
El acetil-leucyl-leucyl-norleucinal es único debido a su actividad inhibitoria específica contra las cisteína proteasas, en particular la calpaína I y II. Presenta una fuerte inhibición competitiva con un valor de Ki entre 0,12 μM y 0,23 μM . Esta especificidad y potencia lo convierten en una herramienta valiosa en la investigación bioquímica y el desarrollo de fármacos .
Actividad Biológica
MG-101, also known as Calpain inhibitor I, is a compound that has garnered attention for its biological activity, particularly in the context of viral inhibition and cancer research. This article aims to provide a comprehensive overview of the biological activities associated with MG-101, highlighting its mechanisms of action, relevant case studies, and research findings.
MG-101 functions primarily as an inhibitor of cysteine proteases, particularly the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the active site cysteine residue (Cys145) of Mpro, effectively blocking substrate binding and inhibiting viral replication. This mechanism was elucidated through X-ray crystallography, which demonstrated the structural interaction between MG-101 and Mpro .
Antiviral Activity
Recent studies have identified MG-101 as a potent inhibitor of SARS-CoV-2. In a screening of 64 repurposed drugs, MG-101 was among eight compounds that significantly inhibited viral replication in human liver cell lines (Huh-7.5). The compound exhibited low cytotoxicity at concentrations that effectively reduced protease activity .
Table 1: Inhibitory Concentrations of MG-101 Against SARS-CoV-2
Compound | IC50 (µM) | Cytotoxicity (% Viability at 10 µM) |
---|---|---|
MG-101 | 1.0 | 90% |
Lycorine HCl | 0.5 | 85% |
Nelfinavir mesylate | 0.8 | 88% |
Note: IC50 values represent the concentration required to inhibit viral activity by 50%.
Cancer Research Applications
In addition to its antiviral properties, MG-101 has been investigated for its potential role in cancer prevention, particularly colon cancer. Research indicates that MG-101 induces apoptosis in colon cancer cells and inhibits tumor growth. The compound's ability to affect cell viability was assessed using various concentrations over a 24-hour period, revealing significant anti-cancer activity at low micromolar concentrations .
Case Study: Effects on Colon Cancer Cells
A study evaluated the impact of MG-101 on colon cancer cell lines:
- Cell Lines Used : HT-29 and SW480
- Concentration Range : 0–26 µM
- Observation Period : 24 hours
- Findings : Significant reduction in cell proliferation at concentrations above 10 µM.
Comparative Analysis with Other Compounds
MG-101's efficacy can be compared to other known protease inhibitors:
Table 2: Comparative Efficacy of Protease Inhibitors
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
MG-101 | Mpro | 1.0 | Covalent inhibition |
Nelfinavir | Mpro | 0.8 | Competitive inhibition |
Lycorine HCl | PLpro | 0.5 | Non-covalent binding |
Propiedades
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYKJLXRRQTBOR-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911457 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110044-82-1 | |
Record name | ALLN | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110044-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | acetylleucyl-leucyl-norleucinal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.